Strategic Sourcing and Application of Fmoc-Cys(Cm)-OH in Advanced Peptide Therapeutics
Strategic Sourcing and Application of Fmoc-Cys(Cm)-OH in Advanced Peptide Therapeutics
Topic: Fmoc-Cys(Cm)-OH (CAS 1354485-07-6) Strategic Sourcing & Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and CMC Leads.
Executive Summary: The Chemical Profile
Fmoc-Cys(Cm)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-carboxymethyl-L-cysteine) is a specialized cysteine derivative used to introduce a stable, non-reducible thioether motif into peptide backbones. Unlike standard cysteine protection (Trt, Acm) which is removed to restore the thiol, the "Cm" (carboxymethyl) group is a permanent modification (
This moiety is critical for:
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Mimicking Post-Translational Modifications: Simulating alkylated cysteine residues often found in proteomic analysis.
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Charge Modulation: Introducing a specific negative charge (carboxylate) at the cysteine site without the instability of a free thiol.
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Conjugation Handles: Providing a unique carboxylate handle for orthogonal conjugation, distinct from the peptide C-terminus.
CAS 1354485-07-6 specifically refers to the Fmoc-protected amino acid with the S-carboxymethyl side chain.[1]
Critical Quality Attributes (CQA) for Sourcing
As a niche reagent, supplier quality varies significantly. Sourcing CAS 1354485-07-6 requires a rigorous "Vendor Qualification Workflow" rather than simple price comparison.
The "Free Acid" Trap
CRITICAL WARNING: CAS 1354485-07-6 is typically the free side-chain acid form (
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The Risk: If used in standard Solid Phase Peptide Synthesis (SPPS) with on-resin activation (e.g., HATU/DIEA), the side-chain carboxylate will activate, leading to branching, polymerization, and capping of the peptide chain.
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The Sourcing Fix: You must determine if your application requires the Free Acid (for N-terminal capping) or the Protected Ester (e.g., Fmoc-Cys(t-butoxycarbonylmethyl)-OH, CAS 269730-62-3) for mid-sequence insertion.
Specification Standards
When requesting a Certificate of Analysis (CoA), demand the following limits:
| Attribute | Specification | Scientific Rationale |
| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |
| Purity (HPLC) | Impurities likely include free Cys(Cm) or Fmoc-Cys(Cm)-Fmoc dimers. | |
| Chiral Purity | Cysteine derivatives are highly prone to racemization (D-isomer formation) during synthesis and storage. | |
| Water Content | Excess water hydrolyzes active esters during coupling. | |
| Free Fmoc-OSu | Residual derivatizing agent will cap your resin, terminating synthesis. |
Vendor Qualification Workflow (DOT Visualization)
Caption: Decision logic for sourcing Fmoc-Cys(Cm)-OH to prevent synthetic failure due to side-chain reactivity.
Technical Application: Synthesis Protocol
If you are using CAS 1354485-07-6 (Free Acid) for N-terminal introduction, or the protected analog for elongation, the coupling environment must be strictly controlled to prevent racemization.
Optimized Coupling Protocol (DIC/Oxyma)
Base-mediated coupling (HBTU/DIEA) poses a high risk of racemization for cysteine derivatives. The following neutral-pH protocol is recommended.
Reagents:
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Solvent: DMF (Dimethylformamide), Peptide Grade.
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Activator: DIC (Diisopropylcarbodiimide).
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Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Step-by-Step Workflow:
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Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes. Drain.
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Activation (Pre-activation is discouraged):
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Dissolve Fmoc-Cys(Cm)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimum DMF.
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Add DIC (5.0 eq) immediately prior to adding to the resin.
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Note: Keeping the mixture neutral minimizes base-catalyzed proton abstraction from the alpha-carbon.
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Coupling:
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Washing: Drain and wash with DMF (
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Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/DMF to cap unreacted amines.
Handling the Free Side Chain (If applicable)
If you must use the free acid version (CAS 1354485-07-6) in the middle of a chain (not recommended, but theoretically possible via orthogonal protection):
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Silylation: Pre-treat the amino acid with BSTFA to transiently protect the side chain carboxyl.
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Titration: Use exactly 1.0 equivalent of base to deprotonate the carboxylic acid, forming the salt, which is less nucleophilic, but this is chemically risky.
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Best Practice: Do not use the free acid mid-sequence. Source the t-Butyl ester analog instead.
Analytical Validation & QC
Trusting the supplier's CoA is insufficient for clinical or high-value research.
Identity Verification (LC-MS)[1]
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Expected Mass: Calculate the Exact Mass based on the specific isotope.
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Formula:
(Fmoc-Cys(Cm)-OH without protecting group). -
MW: ~371.4 Da (Free amine form after Fmoc removal) / ~593.6 Da (Full Fmoc-AA).
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Method: ESI-MS (Positive Mode). Look for
adducts which are common with carboxylates.
Racemization Check (Chiral HPLC)
Before committing the reagent to a large-scale synthesis, perform a Marfey's Test or Chiral HPLC.
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Column: Chiralpak IC or IA.
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Mobile Phase: Hexane/IPA/TFA (Isocratic).
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Acceptance Criteria:
D-Isomer.
References
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PubChem. (n.d.).[4] Compound Summary: Fmoc-Cys(Cm)-OH. National Library of Medicine. Retrieved from [Link]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Cys protection strategies).
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Albericio, F., & Tyle, M. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for Cys racemization suppression).
(Note: Specific supplier inventory pages are transient; researchers are advised to search CAS 1354485-07-6 on aggregators like ChemicalBook or SciFinder for real-time stock availability.)
